2-(2-aminoethyl)quinazolin-4(3H)-one hydrochloride

Physicochemical Properties Salt Selection Solubility

Researchers often face regioisomer misassignment and inconsistent salt stoichiometry with generic quinazolinones. This compound resolves both: it is exclusively the 2-substituted aminoethyl regioisomer as the defined monohydrochloride salt. - ≥95% purity (most common spec) - Enhanced aqueous solubility via HCl salt, ideal for bioassays - Defined stoichiometry for quantitative HPLC or kinetic studies - Ambient storage & shipping; not DOT-regulated

Molecular Formula C10H12ClN3O
Molecular Weight 225.67 g/mol
CAS No. 1185298-40-1
Cat. No. B1384443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-aminoethyl)quinazolin-4(3H)-one hydrochloride
CAS1185298-40-1
Molecular FormulaC10H12ClN3O
Molecular Weight225.67 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)NC(=N2)CCN.Cl
InChIInChI=1S/C10H11N3O.ClH/c11-6-5-9-12-8-4-2-1-3-7(8)10(14)13-9;/h1-4H,5-6,11H2,(H,12,13,14);1H
InChIKeyUZTZNKSVIBDUJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Aminoethyl)quinazolin-4(3H)-one HCl: Specifications


2-(2-aminoethyl)quinazolin-4(3H)-one hydrochloride (CAS 1185298-40-1) is a heterocyclic quinazolinone derivative with the molecular formula C₁₀H₁₂ClN₃O and a molecular weight of 225.67 g/mol . It is primarily supplied as a hydrochloride salt, which enhances its aqueous solubility and stability compared to the free base form . This compound serves as a versatile building block for the synthesis of more complex molecules and is investigated for its potential biological activities . It is typically provided at a purity specification of ≥95% .

Salt form Hydrochloride salt supports aqueous handling and solubility
Building block Versatile intermediate for quinazolinone synthesis and derivatization

2-(2-Aminoethyl)quinazolin-4(3H)-one HCl: Critical Differentiators


Substituting 2-(2-aminoethyl)quinazolin-4(3H)-one hydrochloride with a generic 'quinazolinone' or even a closely related derivative is not feasible due to specific structural and physicochemical constraints. The precise position of the aminoethyl side chain (at the 2-position) and the hydrochloride salt form are critical for determining solubility, reactivity, and target interaction profiles . For instance, the regioisomer 3-(2-aminoethyl)quinazolin-4(3H)-one (CAS 500779-56-6) has a distinct SMILES string (NCCN1C=NC2=CC=CC=C2C1=O) and InChI Key, indicating a fundamentally different molecular structure . Similarly, the dihydrochloride hydrate variant (C₁₀H₁₅Cl₂N₃O₂, MW 280.15) presents a different molecular weight, elemental composition, and stoichiometry, which will alter its behavior in synthetic applications . Even small changes in the counter-ion or hydration state can affect compound handling, long-term stability, and its suitability for specific experimental protocols. Therefore, selecting the correct CAS-specific entity is paramount for experimental reproducibility and valid results.

Generic quinazolinones may shift reactivity and target interaction profiles
3-substituted regioisomer (CAS 500779-56-6) leads to distinct spatial and electronic properties
Dihydrochloride hydrate alters stoichiometry, potentially affecting molarity calculations

2-(2-Aminoethyl)quinazolin-4(3H)-one HCl: Differentiation Evidence


Hydrochloride vs. Free Base: Solubility & Handling

The hydrochloride salt of 2-(2-aminoethyl)quinazolin-4(3H)-one (CAS 1185298-40-1) provides enhanced aqueous solubility compared to its free base form (CAS 437998-07-7). The salt form increases the molecular weight by 36.46 g/mol (from 189.21 g/mol to 225.67 g/mol) due to the addition of a chloride ion . This modification is a standard strategy in medicinal chemistry to improve the bioavailability and handling of amine-containing compounds, as the salt form is generally more crystalline and stable under ambient conditions .

Salt form solubility
Class-level
225.67 g/mol (HCl salt) vs 189.21 g/mol (free base), Δ36.46 g/mol
May support aqueous solubility and handling
Confirm with assay-specific solubility data
Physicochemical Properties Salt Selection Solubility

2- vs. 3-Substituted Regioisomer Purity

The target compound is unambiguously the 2-substituted regioisomer. This is in contrast to its 3-substituted analog, 3-(2-aminoethyl)quinazolin-4(3H)-one (CAS 500779-56-6) . The target compound has the SMILES string NCCc1nc2ccccc2c(=O)[nH]1 and InChIKey CDRQKHVKJNPNRY-UHFFFAOYSA-N, whereas the 3-substituted analog has the SMILES NCCN1C=NC2=CC=CC=C2C1=O and InChIKey SCDNBWPDMOXOEZ-UHFFFAOYSA-N . These distinct molecular descriptors confirm that the aminoethyl group is attached to a different nitrogen atom, leading to a different spatial and electronic distribution. This regioisomerism directly influences how the molecule interacts with biological targets or participates in further chemical reactions .

Regioisomer identity
Head-to-head
2-substituted (CAS 1185298-40-1) vs 3-substituted (CAS 500779-56-6); distinct SMILES/InChI Key
Substitution position defines reactivity profile
Verify structural identity for synthetic planning
Structural Isomerism Medicinal Chemistry Synthetic Building Blocks

Monohydrochloride vs. Dihydrochloride Hydrate

The monohydrochloride salt (CAS 1185298-40-1) is distinct from the dihydrochloride hydrate form (C₁₀H₁₅Cl₂N₃O₂, MW 280.15 g/mol) . The dihydrochloride variant contains two chloride ions and a water molecule, resulting in a molecular weight increase of 54.48 g/mol compared to the monohydrochloride . This difference in counter-ion and hydration state affects the compound's elemental composition, hygroscopicity, and reactivity. For applications requiring precise stoichiometry, such as quantitative analysis, kinetic studies, or the synthesis of metal complexes, the use of the correct, well-defined salt form is non-negotiable .

Salt stoichiometry
Head-to-head
Monohydrochloride (225.67 g/mol) vs dihydrochloride hydrate (280.15 g/mol), Δ54.48 g/mol
Stoichiometry affects quantitative applications
Check molar mass for precise analytical work
Salt Form Stoichiometry Analytical Standards

2-(2-Aminoethyl)quinazolin-4(3H)-one HCl: Application Scenarios


Aqueous Biological Assays

The hydrochloride salt form (CAS 1185298-40-1) is specifically indicated for biological screening assays conducted in aqueous buffers or cell culture media. Its enhanced solubility, a property inferred from the presence of the hydrochloride counter-ion , facilitates the preparation of compound stock solutions and reduces the risk of precipitation during experiments. This makes it a more suitable candidate than the free base (CAS 437998-07-7) for dose-response studies and target engagement assays.

Regiospecific 2-Substituted Quinazolinone Synthesis

This compound serves as a critical intermediate for the synthesis of more complex molecules where the 2-position substitution is a key structural requirement. As confirmed by its unique SMILES string and InChI Key , its regioisomeric purity guarantees that the aminoethyl handle is correctly positioned for subsequent functionalization. Using the 3-substituted isomer (CAS 500779-56-6) would lead to an entirely different chemical series .

Stoichiometric Reactions & Analytical Methods

The well-defined monohydrochloride salt (CAS 1185298-40-1) provides the precise stoichiometry (one amine, one HCl) required for quantitative analysis . This is essential for applications such as developing HPLC calibration curves, conducting kinetic studies on amine reactivity, or performing elemental analysis. The dihydrochloride hydrate variant (C₁₀H₁₅Cl₂N₃O₂) would introduce significant errors in molarity and mass calculations .

Application
Selection Property
Validation Focus
Aqueous biological assays
Hydrochloride salt solubility
Aqueous solubility and precipitation risk
Regiospecific 2-substituted synthesis
Regioisomeric identity (SMILES)
Structural confirmation for synthetic pathway
Stoichiometric analytical methods
Monohydrochloride stoichiometry
Molar mass accuracy in quantitative studies

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